

Technical Support Center: Gene Expression Omnibus (GEO)

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Compound of Interest		
Compound Name:	GEO	
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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues when downloading large datasets from the Gene Expression Omnibus (**GEO**).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for downloading large datasets from GEO?

A1: For large datasets, the primary download methods are:

- FTP (File Transfer Protocol): All GEO records and raw data files are available for bulk download from the GEO FTP site. This is a reliable method for large files and can be accessed using command-line tools or FTP clients.[1]
- Aspera Connect: For very large or numerous downloads, NCBI recommends highthroughput file transfer using Aspera Connect. This licensed software uses the FASP® protocol, which can significantly increase transfer speeds compared to traditional methods like FTP.[1][2][3]
- SRA Toolkit: For raw sequencing data, which is often stored in the Sequence Read Archive (SRA), the SRA Toolkit provides command-line utilities like prefetch and fastq-dump to download and extract the data.[4]



- Command-Line Utilities (e.g., wget): Tools like wget can be used to download files directly
 from the GEO FTP server from the command line, which is particularly useful for scripting
 and automating downloads on high-performance computing clusters.[5][6]
- GEOquery (R Package): For users working within the R statistical environment, the GEOquery package offers functions like getGEO() to download and parse GEO data directly into R objects.

Q2: I'm experiencing very slow download speeds. What can I do?

A2: Slow download speeds can be due to several factors, including your network connection, the distance to the server, and the download method. Here are some steps to improve speed:

- Use Aspera Connect: If you need to download very large datasets, Aspera Connect is the recommended method for achieving high-speed transfers.[2] You will need to install the Aspera Connect software.[7]
- Use a High-Performance Computing (HPC) Cluster: If you have access to an HPC, it is highly recommended to perform large downloads directly to the cluster. HPCs typically have much faster and more stable internet connections.
- Use Command-Line Tools: Command-line tools like wget or the SRA Toolkit's prefetch can be more efficient and stable for large file transfers than browser-based downloads.
- Check Your Network: If possible, try downloading from a different network to rule out local network issues.

Q3: Are there file size limits for downloading directly from a web browser?

A3: While there is no explicit maximum file size for HTTP downloads, browser-based downloads of very large files (multiple gigabytes) are prone to failure due to browser limitations and network instability.[8][9] Different browsers have varying capacities for handling large files, with some relying on available RAM, which can be a significant bottleneck.[10] For datasets exceeding a few gigabytes, it is strongly recommended to use one of the more robust methods mentioned in Q1.

Troubleshooting Guides



Issue: Download times out or fails intermittently.

Symptoms:

- Your download starts but fails to complete.
- You receive a "connection timed out" error in your browser or command-line tool.[11]
- The get**GEO**() function in R returns a timeout error.[12]

Possible Causes:

- Unstable Network Connection: Fluctuations in your internet connection can interrupt the download.
- Server-Side Timeouts: The server may terminate a connection that is idle for too long.
- Firewall or Proxy Issues: Your institution's firewall or proxy server may be interfering with the connection.[3][11]
- Default Timeout Settings: Some tools, like R's download.file (used by getGEO), have a
 default timeout that may be too short for large files.[13]

Solutions:

- Switch to a More Robust Download Method: Avoid browser-based downloads for large files.
 Use FTP with a client that supports resume, the SRA Toolkit, or Aspera Connect.
- Increase Timeout Duration (for **GEO**query): If you are using get**GEO** in R and encountering a timeout, you can increase the timeout limit before running the command:
- Use wget with Resume Option: The -c or --continue flag in wget will attempt to resume an interrupted download.
- Check Firewall and Proxy Settings: If you are on an institutional network, consult with your IT department to ensure that connections to ftp.ncbi.nlm.nih.gov on the necessary ports are not being blocked. For Aspera, UDP port 33001 must be open.[3]



 Flush DNS Cache: In some cases, flushing your system's DNS cache can resolve connection issues.[14]

Issue: "Could not start transfer" error in FileZilla.

Symptoms:

 When attempting to download files from the GEO FTP server using FileZilla, you receive the error message "Could not start transfer."

Possible Causes:

- Incorrect FTP Settings: The default transfer mode settings in FileZilla may not be compatible with the **GEO** FTP server.
- Firewall or Antivirus Blocking: Your local firewall or antivirus software might be blocking the FTP connection.[15]
- Server Quota Exceeded: While unlikely for **GEO** public downloads, in some FTP scenarios this error can mean you have exceeded a storage quota on the server.[16]

Solutions:

- Change Transfer Mode: In FileZilla's Site Manager for the GEO connection, navigate to the "Transfer Settings" tab and change the transfer mode from "Default" to "Active". If that doesn't work, try "Passive".
- Check Firewall/Antivirus: Temporarily disable your local firewall or antivirus software to see if it resolves the issue. If it does, you will need to add an exception for FileZilla.[15]
- Use Plain FTP: In the Site Manager, under the "General" tab, set the Encryption to "Only use plain FTP (insecure)". While less secure, this can sometimes resolve connection issues.

Issue: Errors with the SRA Toolkit (prefetch or fastq-dump).

Symptoms:



- · prefetch fails to download .sra files.
- fastq-dump returns an error such as "item not found while constructing within virtual database module".[17]

Possible Causes:

- Configuration Issues: The SRA Toolkit may not be configured correctly.
- Incorrect Accession Number: You may be using an incorrect SRA run accession number (SRR).
- Incomplete Download: The .sra file downloaded by prefetch may be incomplete or corrupted.

Solutions:

- Configure the Toolkit: Run the vdb-config -i command to configure the toolkit, including setting a download location with sufficient space.
- Verify Accession Numbers: Double-check that you are using valid SRA Run (SRR)
 accessions. These can be found on the corresponding GEO sample (GSM) pages.
- Clear Incomplete Downloads: If a prefetch was interrupted, it may have left a partial file. You can try clearing the cached file and running prefetch again.
- Use fastq-dump with --split-files: For paired-end sequencing data, using the --split-files
 option with fastq-dump is essential to generate separate files for each read.[4]

Data Presentation



Download Method	Typical Use Case	Relative Speed	Key Advantages	Key Disadvantages
Web Browser (HTTP)	Small files (< 1 GB)	Slow	Simple, no extra software needed.	Prone to timeouts and failures with large files.[8][9]
FTP (e.g., FileZilla, wget)	Medium to large datasets (1-50 GB)	Moderate	More reliable than browsers, supports resume. [5]	Can still be slow for very large files.
SRA Toolkit	Raw sequencing data (SRA)	Moderate	Specifically designed for SRA data, can be scripted.	Requires command-line knowledge and configuration.
Aspera Connect	Very large datasets (> 50 GB)	Very Fast	Significantly faster than FTP/HTTP due to FASP protocol.[2]	Requires installation of licensed software.[3]
GEOquery (R)	Datasets for direct analysis in R	Moderate	Integrates seamlessly with R/Bioconductor workflows.	Can be prone to timeouts for very large series matrix files.[12]

Experimental Protocols

This section provides a detailed methodology for downloading a large dataset using the recommended command-line approach with the SRA Toolkit.

Protocol: Downloading Raw Sequencing Data using SRA Toolkit

 Install the SRA Toolkit: Download and install the NCBI SRA Toolkit appropriate for your operating system.



 Configure the Toolkit: Open a terminal or command prompt and run the interactive configuration tool:

In the configuration tool, you can set the default directory for downloaded files. Ensure this location has sufficient disk space.

- Obtain SRA Run Accessions: Navigate to the GEO Series (GSE) record of interest on the GEO website. Follow the links to the Samples (GSM) and then to the SRA data to find the list of Run accessions (SRR numbers).
- Prefetch the SRA Data: Use the prefetch command followed by the SRR accession number to download the SRA file. For multiple files, you can list them separated by spaces or use a loop.

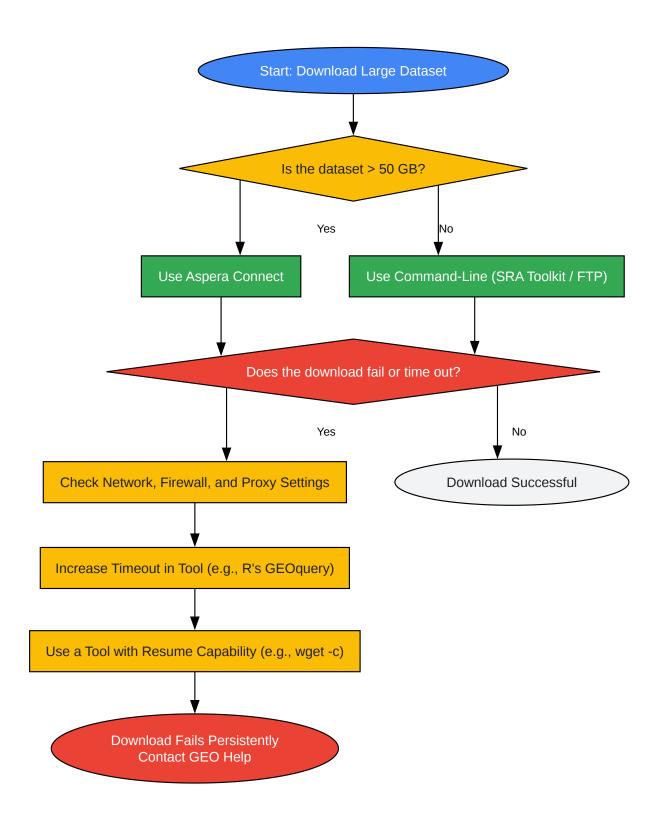
This will download the data to the directory configured in step 2.[4]

• Extract FASTQ Files: Use the fastq-dump command to convert the downloaded .sra file into FASTQ format. For paired-end data, use the --split-files option to generate separate files for read 1 and read 2.

[4]

Mandatory Visualization





Click to download full resolution via product page

A decision workflow for troubleshooting large dataset downloads from GEO.



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